Glutathione sulfinanilide
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Overview
Description
Glutathione sulfinanilide is a hydrophilic derivative of the protein tyrosine phosphatase inhibitor phenylarsine oxide. It is known for its ability to inhibit angiogenesis and tumor growth . The compound has a molecular weight of 414.43 and a chemical formula of C16H22N4O7S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutathione sulfinanilide typically involves the reaction of glutathione with nitroso arenes. This reaction proceeds through parallel pathways, producing N-arylhydroxylamine and glutathione disulfide or a sulfinanilide adduct . The reaction conditions often include maintaining a constant pH and buffer concentration to ensure the formation of the desired products .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions similar to those used in laboratory settings, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Glutathione sulfinanilide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be chemically oxidized by reactive oxygen species and dehydroascorbate . The compound also participates in reactions with nitroso arenes, forming sulfinanilide adducts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitroso arenes, reactive oxygen species, and dehydroascorbate . The reactions typically require controlled pH and buffer conditions to proceed efficiently .
Major Products: The major products formed from the reactions of this compound include N-arylhydroxylamine, glutathione disulfide, and sulfinanilide adducts .
Scientific Research Applications
Glutathione sulfinanilide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a hydrophilic derivative of phenylarsine oxide to inhibit angiogenesis and tumor growth . The compound’s ability to inhibit protein tyrosine phosphatase makes it valuable in studying cellular signaling pathways and cancer research .
Mechanism of Action
The mechanism of action of glutathione sulfinanilide involves its interaction with protein tyrosine phosphatase, leading to the inhibition of angiogenesis and tumor growth . The compound likely exerts its effects by forming adducts with nitroso arenes, which then interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to glutathione sulfinanilide include phenylarsine oxide and other derivatives of glutathione . These compounds share similar chemical structures and biological activities.
Uniqueness: This compound is unique due to its hydrophilic nature and its specific ability to inhibit protein tyrosine phosphatase . This makes it particularly useful in research focused on angiogenesis and tumor growth inhibition.
Properties
Molecular Formula |
C16H22N4O7S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-phenylsulfinamoylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H22N4O7S/c17-11(16(25)26)6-7-13(21)19-12(15(24)18-8-14(22)23)9-28(27)20-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9,17H2,(H,18,24)(H,19,21)(H,22,23)(H,25,26) |
InChI Key |
JELPTFJLWYRACG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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